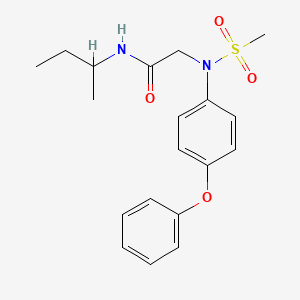
N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, also known as BMS-986, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has shown promising results in preclinical studies for the treatment of various diseases.
Wirkmechanismus
N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide works by selectively binding to androgen receptors in skeletal muscle and bone tissue, promoting an increase in muscle mass and bone density. This mechanism of action is different from traditional androgen therapies, which can have unwanted side effects due to their non-selective binding to androgen receptors in other tissues.
Biochemical and Physiological Effects:
N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been shown to have several biochemical and physiological effects, including an increase in muscle mass and bone density, improved bone strength, and increased physical performance. In preclinical studies, N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has also been shown to have a positive effect on lipid metabolism and glucose uptake.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide in lab experiments is its selectivity for androgen receptors in skeletal muscle and bone tissue, which reduces the risk of unwanted side effects. However, one of the limitations of using N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide is its relatively short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide. One potential application is in the treatment of muscle wasting and cachexia associated with various diseases, including cancer. Another potential application is in the treatment of osteoporosis and other bone-related disorders. Additionally, further research is needed to understand the long-term safety and efficacy of N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide in humans.
Synthesemethoden
The synthesis of N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide involves several steps, including the preparation of intermediates and the final coupling reaction. The process starts with the preparation of 4-phenoxyphenylboronic acid, which undergoes Suzuki coupling with 2-bromo-2-methylpropanenitrile to form the intermediate. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base to form the final product.
Wissenschaftliche Forschungsanwendungen
N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer cachexia, muscle wasting, and osteoporosis. Preclinical studies have shown that N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has a high affinity for androgen receptors and selectively targets skeletal muscle and bone tissue, leading to an increase in muscle mass and bone density.
Eigenschaften
IUPAC Name |
N-butan-2-yl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-15(2)20-19(22)14-21(26(3,23)24)16-10-12-18(13-11-16)25-17-8-6-5-7-9-17/h5-13,15H,4,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBJEFORPWPMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole](/img/structure/B4929694.png)
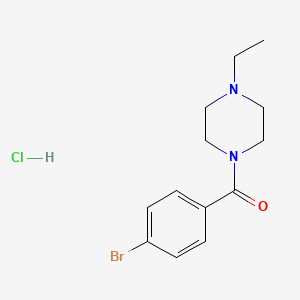
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(2-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929701.png)
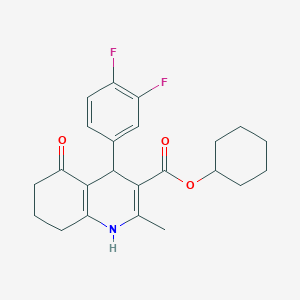
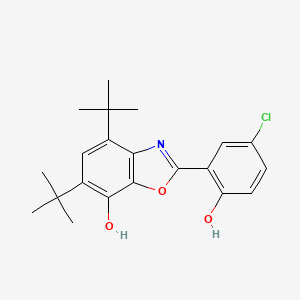
![5-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4929728.png)
![N-(3-chloro-4-fluorophenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4929749.png)
![N-[2-(4-chlorophenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4929754.png)

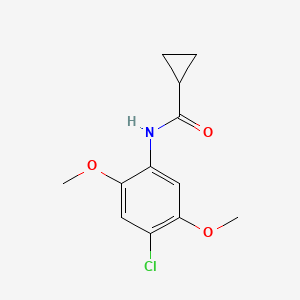
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B4929779.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B4929780.png)
![2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4929784.png)